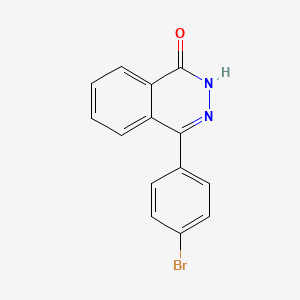

4-(4-Bromophenyl)phthalazin-1(2h)-one

Description

Significance of the Phthalazinone Scaffold in Medicinal Chemistry Research

The phthalazinone core is considered a "privileged scaffold" in drug discovery and medicinal chemistry. researchgate.netnih.gov This is attributed to its structural versatility and ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological effects. researchgate.netresearchgate.net Phthalazinone derivatives have been extensively investigated and have shown potential in numerous therapeutic areas. Their significance is underscored by the development of several successful drugs that incorporate this chemical framework. nih.gov The broad utility of this scaffold continues to make it an attractive starting point for the design and synthesis of novel therapeutic agents. nih.gov

| Pharmacological Activity | Description |

| Anticancer | Derivatives have shown potent activity as inhibitors of various kinases and enzymes involved in cancer progression, such as PARP, VEGFR-2, EGFR, and Aurora kinases. nih.govnih.govekb.eg |

| Anti-inflammatory | Certain phthalazinones exhibit significant anti-inflammatory properties, with some acting as selective COX-2 inhibitors. osf.io |

| Antihypertensive | The scaffold is a key feature in compounds designed to have a direct vasodilator effect, leading to their use as antihypertensive agents. researchgate.netcu.edu.eg |

| Antidiabetic | Some derivatives have been identified as potent aldose reductase inhibitors, which are relevant for treating chronic diabetes. researchgate.netosf.io |

| Antimicrobial | Phthalazinone compounds have been synthesized and tested for activity against various microbial and fungal strains. osf.iolongdom.org |

| Cardiovascular | Beyond antihypertensive effects, derivatives have been developed as cardiotonic agents and vasorelaxants. longdom.orglongdom.org |

| Adrenergic Receptor Antagonism | Specific substitution patterns on the phthalazinone ring have led to the development of potent α- and β-adrenoceptor antagonists. osf.iocu.edu.egnih.gov |

Historical Context and Evolution of Phthalazinone Derivatives

The exploration of phthalazine (B143731) derivatives in medicine has a notable history, beginning with the discovery of early compounds like Hydralazine, one of the first orally active antihypertensive agents. cu.edu.eg This discovery established the therapeutic potential of the phthalazine core and served as a lead structure for the development of new cardiovascular drugs. cu.edu.eg

Early synthetic methods for creating phthalazinone derivatives often involved the straightforward cyclocondensation of hydrazine (B178648) or its derivatives with precursors like phthalic anhydrides or 2-acyl benzoic acids. longdom.orglongdom.orgsci-hub.se Over time, synthetic chemistry has evolved, allowing for more complex and targeted modifications of the phthalazinone scaffold.

This evolution has led to the development of highly specific and potent drugs for a range of diseases. Marketed drugs that feature the phthalazinone scaffold include:

Olaparib : A potent Poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. nih.gov

Azelastine : An antihistamine agent used for treating allergic rhinitis. osf.io

Zopolrestat : An aldose reductase inhibitor developed for complications associated with diabetes. researchgate.net

The journey from broad-acting vasodilators like Hydralazine to targeted enzyme inhibitors like Olaparib illustrates the successful evolution and enduring importance of the phthalazinone scaffold in medicinal chemistry. nih.govcu.edu.eg

Rationale for Focused Research on 4-(4-Bromophenyl)phthalazin-1(2H)-one

The focused research on this compound stems from its strategic value as a chemical intermediate. chemimpex.com The core phthalazinone structure provides a proven pharmacophore, while the 4-bromophenyl substituent offers a reactive site for further chemical modification. This combination makes it an ideal starting material for synthesizing novel derivatives with tailored biological activities. chemimpex.com Researchers utilize this compound to systematically explore structure-activity relationships, where modifications at the bromine position or the N2-position of the phthalazinone ring can lead to compounds with enhanced potency or novel mechanisms of action.

Overview of Prior Research on Brominated Phenyl-Substituted Phthalazinones

Scientific investigations into this compound have primarily focused on its use as a precursor for compounds targeting the cardiovascular system, specifically adrenergic receptors. The compound itself serves as the foundation upon which more complex side chains are built, typically at the N2 position, to interact with these biological targets.

| Research Focus | Derivative Structure | Investigated Activity | Key Findings |

| α-Adrenoceptor Antagonists | Derivatives with an alkyl spacer connecting the phthalazinone to an amine or N-substituted piperazine (B1678402). nih.govcu.edu.eg | α-Adrenergic blocking activity. nih.govcu.edu.eg | Several synthesized compounds displayed significant α-blocking activity, highlighting the potential for developing novel antagonists. osf.ionih.gov |

| β-Adrenergic Blocking Agents | Derivatives with a 2-propanol spacer linking the phthalazinone to an N-substituted piperazine residue. cu.edu.eg | β-Adrenergic blocking activity. cu.edu.eg | A number of the synthesized compounds showed appreciable inhibition of norepinephrine-induced contractions, comparable to the reference drug propranolol. cu.edu.eg |

Positioning of this compound within the Phthalazinone Class

Within the broader class of phthalazinones, this compound is positioned as a key synthetic intermediate rather than an end-product with direct therapeutic application. While the general phthalazinone scaffold is associated with a wide range of activities including anticancer and anti-inflammatory effects, the specific research trajectory for this brominated derivative has been more narrowly focused. nih.govosf.io

Its primary role is that of a foundational molecule for creating libraries of new compounds. chemimpex.com The 4-phenyl substitution is a known feature in many biologically active phthalazinones, and the addition of a bromine atom provides a handle for further synthetic transformations. Research has leveraged this structure to specifically explore its potential in developing agents for the cardiovascular system, such as α- and β-adrenergic receptor blockers. cu.edu.egnih.gov Therefore, it is best understood as a versatile platform for the rational design and synthesis of new, potent, and specific pharmacological agents.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-bromophenyl)-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISOEGMOUGUEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351032 | |

| Record name | 4-(4-bromophenyl)phthalazin-1(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76462-38-9 | |

| Record name | 4-(4-bromophenyl)phthalazin-1(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies and Molecular Design Strategies for 4 4 Bromophenyl Phthalazin 1 2h One Derivatives

Elucidating the Role of the 4-(4-Bromophenyl) Substituent in Biological Efficacy

The 4-(4-bromophenyl) group at the C4 position of the phthalazinone ring is a critical determinant of biological activity. This substituent is involved in crucial interactions with biological targets, and its modification can significantly impact the pharmacological profile of the molecule.

Research has shown that the bromophenyl moiety can engage in various non-covalent interactions, such as hydrophobic interactions, halogen bonding, and π-π stacking, with the amino acid residues in the active site of target proteins. For instance, in a study of 4-(4-bromophenyl)phthalazine derivatives as α-adrenoceptor antagonists, the 4-bromophenyl group was identified as a key feature for activity. nih.govcu.edu.eg

Impact of Substituents at the Phthalazinone Nitrogen Atom (N2) on Bioactivity

The nitrogen atom at the 2-position (N2) of the phthalazinone ring provides a strategic point for chemical modification to modulate the bioactivity of 4-(4-Bromophenyl)phthalazin-1(2H)-one derivatives. A variety of substituents introduced at this position have been shown to significantly influence the pharmacological properties of these compounds. cu.edu.egnih.govnih.gov

Studies have demonstrated that the introduction of different alkyl or aryl groups at the N2 position can alter the molecule's lipophilicity, steric bulk, and hydrogen bonding capacity, thereby affecting its interaction with biological targets. For example, the synthesis of novel 4-(4-bromophenyl)phthalazine and phthalazinone derivatives with N-substituted piperazine (B1678402) moieties connected through a 2-propanol spacer at the N2 position resulted in compounds with significant β-adrenergic blocking activity. cu.edu.eg

The nature and size of the substituent at N2 can influence the compound's selectivity for different biological targets. For instance, in a series of N-substituted phthalazinone derivatives designed to target interleukin-15, specific modifications at the N2 position were crucial for improving efficacy and selectivity. nih.gov

Table 1: Impact of N2-Substituents on the Biological Activity of this compound Derivatives

| N2-Substituent | Target/Activity | Key Findings |

| Alkyl spacer to N-substituted piperazine | α-adrenoceptor antagonist | Significant α-blocking activity was observed. nih.govcu.edu.eg |

| 2-propanol spacer to N-substituted piperazine | β-adrenergic blockade | Compounds displayed appreciable β-adrenolytic activity. cu.edu.eg |

| Various substituted groups | Interleukin-15 inhibition | Modifications improved efficacy and selectivity. nih.gov |

Structural Modulations of the Phthalazinone Core and Their Pharmacological Implications

One approach involves the introduction of substituents at various positions of the phthalazinone ring system. For example, the incorporation of different functional groups on the benzo part of the phthalazinone core can modulate the compound's activity and selectivity.

Furthermore, the replacement of the phthalazinone core with other heterocyclic systems, a strategy known as scaffold hopping, can lead to the discovery of novel chemotypes with improved drug-like properties. researchgate.net The versatility of the phthalazinone core allows for a wide range of structural modifications, making it a valuable template for the design of new therapeutic agents. nih.gov

Rational Molecular Design Approaches for Enhanced Activity

Principles of Molecular Hybridization

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. nih.govmdpi.com This approach aims to develop new molecules with improved affinity, efficacy, and selectivity, and can also lead to compounds with dual or multiple mechanisms of action.

In the context of this compound, molecular hybridization has been employed to create novel derivatives with enhanced therapeutic potential. For example, phthalazinone-dithiocarbamate hybrids have been synthesized and evaluated for their antiproliferative activity. nih.gov This strategy has also been used to develop pyran-linked phthalazinone-pyrazole hybrids as potential anticancer agents. nih.gov

Bioisosteric Replacements and Scaffold Variations

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another group that has similar physical and chemical properties, with the aim of improving the compound's pharmacological profile. researchgate.netslideshare.net This approach can be used to enhance potency, reduce toxicity, or improve pharmacokinetic properties.

For this compound derivatives, bioisosteric replacements can be applied to various parts of the molecule. For instance, the bromine atom on the phenyl ring could be replaced with other halogens or small lipophilic groups to probe the importance of halogen bonding and hydrophobic interactions.

Scaffold hopping, a related strategy, involves replacing the central core of a molecule with a different scaffold while maintaining the original pharmacophoric groups. researchgate.net This can lead to the discovery of novel chemical series with improved properties. For example, the phthalazinone core could be replaced with other bicyclic heterocyclic systems to explore new chemical space and identify compounds with enhanced activity.

Conformational Analysis and Stereochemical Influences on SAR

The three-dimensional conformation of a molecule is a critical factor in its interaction with a biological target. Conformational analysis of this compound derivatives can provide valuable insights into their structure-activity relationships. nih.gov

The relative orientation of the 4-(4-bromophenyl) group with respect to the phthalazinone ring system can significantly influence the molecule's ability to fit into the binding site of a target protein. The presence of bulky substituents can restrict the rotation around single bonds, leading to preferred conformations that may be more or less active.

Stereochemistry also plays a crucial role in the biological activity of chiral phthalazinone derivatives. If a molecule contains a stereocenter, the different enantiomers can exhibit different pharmacological activities and potencies. This is because biological targets are often chiral, and one enantiomer may have a better stereochemical fit with the binding site than the other. Therefore, the synthesis and evaluation of individual enantiomers are often necessary to fully understand the SAR of chiral phthalazinone derivatives.

Mechanistic Insights into the Biological Activities of 4 4 Bromophenyl Phthalazin 1 2h One and Its Analogues

Enzyme Inhibition Mechanisms

The therapeutic potential of 4-(4-Bromophenyl)phthalazin-1(2H)-one and related compounds stems from their ability to modulate the activity of critical enzymes. The following sections explore the specific mechanisms through which these phthalazinone derivatives exert their inhibitory effects.

Poly(ADP-ribose) Polymerase (PARP-1) Inhibition Pathways

Phthalazinone derivatives have been identified as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP-1), an enzyme crucial for DNA repair. The inhibitory mechanism of these compounds is primarily competitive, targeting the NAD+ binding site of the enzyme. By occupying this site, the phthalazinone moiety prevents the binding of the natural substrate NAD+, thereby blocking the synthesis of poly(ADP-ribose) chains, a critical step in the DNA single-strand break repair pathway. This inhibition leads to an accumulation of DNA damage, ultimately inducing synthetic lethality in cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations.

The structure of the phthalazinone core is pivotal for this activity. The lactam part of the phthalazinone scaffold mimics the nicotinamide (B372718) moiety of NAD+, forming key hydrogen bonds with the amino acid residues Gly863 and Ser904 within the PARP-1 active site. Furthermore, the aromatic rings of the phthalazinone system engage in π-π stacking interactions with Tyr907, further stabilizing the inhibitor-enzyme complex. The substituent at the 4-position of the phthalazinone ring, such as the 4-bromophenyl group, plays a significant role in defining the potency and selectivity of the inhibition by interacting with a hydrophobic pocket in the active site.

Aurora Kinase Inhibition: Selectivity and Cellular Effects

Certain phthalazinone analogues have demonstrated inhibitory activity against Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis. Inhibition of these kinases can disrupt cell division and induce apoptosis, making them attractive targets for cancer therapy. The mechanism of inhibition by phthalazinone derivatives involves binding to the ATP-binding pocket of the Aurora kinases, thereby preventing the phosphorylation of their downstream substrates.

The selectivity of these compounds for different Aurora kinase isoforms (A, B, and C) can be modulated by modifications to the phthalazinone scaffold. This selectivity is crucial, as the inhibition of different isoforms can lead to distinct cellular effects. For instance, inhibition of Aurora B kinase typically results in defects in chromosome segregation and cytokinesis, leading to polyploidy and subsequent cell death. The cellular consequences of Aurora kinase inhibition by phthalazinone analogues include mitotic arrest, endoreduplication, and ultimately, apoptosis.

Phosphodiesterase 4 (PDE4) Inhibition and Anti-inflammatory Pathways

Phthalazinone derivatives have also been explored as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, these compounds increase cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors. This cascade of events ultimately leads to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses.

The anti-inflammatory effects of PDE4 inhibition by phthalazinone analogues are mediated through the downregulation of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins, as well as the inhibition of inflammatory cell trafficking and activation. The interaction of the phthalazinone core with the active site of PDE4 is crucial for its inhibitory activity, with specific substitutions on the phthalazinone ring influencing the potency and selectivity of the compounds.

Cyclooxygenase (COX-1/COX-2) Inhibition Profiles

A number of phthalazinone derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) involved in inflammation and pain. Some of these compounds have shown potent and selective inhibition of COX-2 over COX-1. This selectivity is a desirable trait for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

The mechanism of COX inhibition by these phthalazinone analogues involves the blocking of the enzyme's active site, thereby preventing the conversion of arachidonic acid to prostaglandins. The specific chemical features of the phthalazinone derivatives, including the nature and position of substituents on the phenyl rings, determine their inhibitory potency and their selectivity for COX-2.

DNA Topoisomerase Inhibition: Molecular Targets and Cellular Responses

Phthalazinone-based compounds have been investigated for their potential as DNA topoisomerase inhibitors. Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. Inhibition of these enzymes leads to the stabilization of the cleavable complex, a transient intermediate in the catalytic cycle, which results in DNA strand breaks and the induction of apoptosis.

The molecular targets for these phthalazinone derivatives can include both topoisomerase I and topoisomerase II. The specific interactions between the phthalazinone compound, the DNA, and the enzyme determine the inhibitory activity. The cellular responses to topoisomerase inhibition by these agents include cell cycle arrest, typically at the G2/M phase, and the activation of apoptotic pathways.

Cholinesterase Inhibition: Potential Neurological Relevance

Certain analogues of the phthalazinone scaffold have been found to inhibit cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of cholinesterases increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders.

The inhibitory mechanism of phthalazinone derivatives on cholinesterases involves binding to the active site of the enzyme. The specific interactions can vary depending on the structure of the compound, with some acting as competitive inhibitors and others as mixed-type inhibitors. The potential for these compounds to cross the blood-brain barrier is a critical factor for their neurological relevance.

Other Key Enzyme Targets (e.g., HIV-1 Protease, Proteasome)

Beyond the more commonly studied enzyme targets, phthalazinone derivatives have been investigated for their inhibitory potential against other crucial enzymes, including HIV-1 protease and the proteasome.

Molecular docking simulations have been performed on newly synthesized 1(2H)-phthalazinone derivatives, revealing their potential as potent, nonpeptidic inhibitors of HIV-1 protease. tandfonline.comtandfonline.com The inhibitory action of these compounds is thought to stem from the formation of stable complexes with the enzyme. tandfonline.com This interaction is primarily driven by a combination of intermolecular hydrogen bonds and ionic interactions between a flexible cationic ammonium (B1175870) moiety on the phthalazinone derivative and the deprotonated carboxylic residues of Asp25 and Asp29 in the active site of HIV-1 protease. tandfonline.com Molecular dynamics calculations have further supported the stability of these complexes. tandfonline.com The favorable enthalpic contributions from salt bridge interactions and hydrogen bonds to the binding free energy suggest that these phthalazinone derivatives could be effective in combating drug resistance. tandfonline.com

The phthalazinone scaffold has also been identified as a promising starting point for the design of proteasome inhibitors. The proteasome is a multi-catalytic protease complex that plays a critical role in cellular protein degradation, and its inhibition is a validated strategy in cancer therapy. While specific studies on this compound are limited in this context, the general phthalazinone structure is considered a valuable template for developing novel anticancer agents that target the proteasome. nih.gov

Receptor Modulation and Antagonistic Activities

α-Adrenoceptor Antagonism: Subtype Specificity and Physiological Effects

Derivatives of 4-(4-bromophenyl)phthalazine have been designed and synthesized as promising α-adrenoceptor antagonists. These compounds, which connect the phthalazine (B143731) core via an alkyl spacer to an amine or N-substituted piperazine (B1678402), have demonstrated significant α-blocking activity. Molecular modeling studies have been employed to understand the structure-activity relationships and rationalize the biological outcomes.

The physiological effect of this antagonism is a reduction in blood pressure, making these compounds potential antihypertensive agents. By blocking α1-adrenoceptors on vascular smooth muscle, these antagonists prevent vasoconstriction induced by endogenous catecholamines like norepinephrine, leading to vasodilation and a decrease in peripheral resistance.

β-Adrenergic Receptor Blocking Mechanisms

In addition to their effects on α-adrenoceptors, 4-(4-bromophenyl)phthalazine and its phthalazinone derivatives have been investigated for their β-adrenergic blocking activity. Novel derivatives featuring a 2-propanol spacer linked to an N-substituted piperazine residue have been synthesized and screened for their ability to antagonize β-adrenoceptors.

The primary mechanism of β-adrenergic receptor blockers is the competitive inhibition of catecholamines at β-receptors, primarily in the heart (β1) and other tissues like the lungs and vascular smooth muscle (β2). This blockade results in decreased heart rate, myocardial contractility, and blood pressure. The synthesized 4-(4-bromophenyl)phthalazinone derivatives have shown appreciable β-adrenolytic activity, suggesting their potential as cardiovascular drugs with a dual mechanism of action (α and β blockade).

Vascular Endothelial Growth Factor Receptor (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) Inhibition

The phthalazinone scaffold is a key structural feature in the development of inhibitors targeting receptor tyrosine kinases involved in cancer progression, such as VEGFR-2 and EGFR. nih.gov Inhibition of these receptors can disrupt signaling pathways that are crucial for tumor growth, angiogenesis, and metastasis.

Several phthalazine-based compounds have been developed as potent inhibitors of VEGFR-2 and EGFR. The mechanism of action involves the binding of the phthalazinone derivative to the ATP-binding site of the kinase domain of these receptors. This competitive inhibition prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling cascades. The design of these inhibitors often focuses on creating molecules that can form specific hydrogen bonds and hydrophobic interactions within the active site, leading to high affinity and selectivity.

Serotoninergic Receptor (5HT1A) Interactions

The pharmacological profile of some phenylphthalazin-1(2H)-one derivatives has been extended to include their interaction with serotoninergic receptors, specifically the 5HT1A subtype. The affinity and selectivity of these compounds for the 5HT1A receptor have been evaluated, suggesting a potential role for this class of molecules in modulating serotonergic neurotransmission. The interactions with these receptors could lead to therapeutic applications in neurological and psychiatric disorders where the 5HT1A receptor plays a significant role.

Cellular Pathway Perturbations

The biological activities of this compound and its analogues are ultimately manifested through their impact on various cellular pathways. A significant area of investigation has been their ability to induce apoptosis and affect the cell cycle in cancer cells.

Studies on various oxadiazol-phthalazinone derivatives have shown that these compounds can arrest the cell cycle and induce apoptosis. researchgate.net The proposed mechanism involves the modulation of key regulatory proteins. For instance, these derivatives have been observed to cause a downregulation of cyclin-dependent kinase 1 (cdk1), a crucial enzyme for cell cycle progression. researchgate.net Concurrently, they can lead to an upregulation of the tumor suppressor protein p53 and caspase-3, an essential executioner caspase in the apoptotic cascade. researchgate.net The induction of apoptosis is a desirable characteristic for anticancer agents, as it leads to programmed cell death in malignant cells. The perturbation of these cellular pathways highlights the potential of phthalazinone derivatives as effective therapeutic agents in oncology.

| Compound Class | Target | Observed Effect | Potential Therapeutic Application |

| 1(2H)-Phthalazinone derivatives | HIV-1 Protease | Inhibition through stable complex formation | Antiviral (HIV/AIDS) |

| Phthalazinone scaffold | Proteasome | Basis for inhibitor design | Anticancer |

| 4-(4-Bromophenyl)phthalazine derivatives | α-Adrenoceptors | Antagonism, vasodilation | Antihypertensive |

| 4-(4-Bromophenyl)phthalazinone derivatives | β-Adrenoceptors | Blocking activity | Cardiovascular diseases |

| Phthalazinone derivatives | VEGFR-2, EGFR | Inhibition of kinase activity | Anticancer |

| Phenylphthalazin-1(2H)-one derivatives | 5HT1A Receptor | Binding and potential modulation | Neurological/Psychiatric disorders |

| Oxadiazol-phthalazinone derivatives | Cellular pathways | Cell cycle arrest, apoptosis induction | Anticancer |

Apoptosis Induction and Activation of Programmed Cell Death Cascades

Research into the specific mechanisms of apoptosis induction by this compound is not extensively detailed in the current body of scientific literature. However, studies on analogous phthalazinone derivatives suggest that this class of compounds can trigger programmed cell death in cancer cells. The proposed mechanisms often involve the modulation of key proteins in the apoptotic cascade.

For instance, certain phthalazinone derivatives have been shown to induce apoptosis by affecting the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.gov An increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death. nih.gov Some studies have demonstrated that treatment with certain phthalazinone derivatives leads to a significant increase in the Bax/Bcl-2 ratio, indicating a shift towards apoptosis. nih.gov Furthermore, the activation of executioner caspases, such as caspase-3, is a common downstream event observed with these compounds. rsc.orgresearchgate.net

While these findings for related compounds are promising, further investigation is required to determine if this compound specifically utilizes these or other pathways to induce apoptosis.

Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress

The role of this compound in the generation of reactive oxygen species (ROS) and the induction of oxidative stress is not well-documented in available research. In the broader context of cancer therapy, the deliberate generation of ROS is a recognized strategy to induce cancer cell death. nih.gov Cancer cells often have a higher basal level of ROS compared to normal cells, making them more susceptible to further oxidative stress. nih.gov An increase in intracellular ROS can lead to damage of cellular components, including DNA, lipids, and proteins, which can trigger apoptotic pathways. ijper.org While some anticancer agents exert their effects through this mechanism, specific studies linking this compound to ROS production are not currently available.

Hedgehog Pathway Modulation

The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes, and its aberrant activation is implicated in the development of various cancers. wikipedia.orgmdpi.com Consequently, inhibitors of this pathway have emerged as a promising class of anticancer drugs. wikipedia.orgnih.gov Phthalazine-based compounds have been identified as potent inhibitors of the Hh pathway. nih.govfrontiersin.org These inhibitors often target the Smoothened (Smo) receptor, a key component of the Hh signaling cascade. nih.govfrontiersin.org

Studies on certain phthalazine derivatives have shown that they can effectively inhibit the Hh pathway with high potency, in some cases exceeding that of the marketed drug Vismodegib. nih.gov One such derivative, compound L-4, was found to be a potent, orally active inhibitor of the Hedgehog pathway that targets the Smoothened receptor. frontiersin.org However, there is a lack of specific research demonstrating that this compound directly modulates the Hedgehog pathway.

P-glycoprotein Inhibition and Multi-Drug Resistance Reversal

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, and the overexpression of efflux pumps like P-glycoprotein (P-gp) is a primary mechanism. nih.govresearchgate.net P-gp actively transports a wide range of anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. Therefore, inhibitors of P-gp are sought after to reverse MDR.

Antimicrobial and Antifungal Mechanisms

Spectrum and Modes of Antibacterial Action

The antibacterial properties of the broader class of phthalazinone derivatives have been documented, with studies indicating activity against both Gram-positive and Gram-negative bacteria. ekb.egresearchgate.netosf.io However, specific data on the antibacterial spectrum and mode of action for this compound are not detailed in the currently available scientific literature. General studies on phthalazinone derivatives suggest that their mechanism may involve the inhibition of essential cellular processes in bacteria, but further research is needed to elucidate the precise targets.

Synergistic Antifungal Effects with Existing Therapies

Recent studies have highlighted the potential of this compound and its analogues as potent enhancers of existing antifungal therapies, particularly with azole drugs like fluconazole (B54011). nih.govnih.gov Azoles are a cornerstone of antifungal treatment, but their efficacy can be limited by the emergence of resistance in fungal pathogens such as Candida albicans. nih.gov

Research has shown that certain phthalazinones exhibit a powerful synergistic effect when combined with fluconazole, significantly lowering the concentration of the azole needed to inhibit fungal growth. nih.govnih.gov One study identified a bromophenyl phthalazinone, referred to as compound 24 , as the most active among the tested compounds, with an EC50 of 1 nM in the presence of a sub-lethal concentration of fluconazole. nih.gov This suggests that this compound could potentially overcome fluconazole resistance in clinically relevant strains of C. albicans. nih.gov

The pharmacological synergy is indicated by a Fractional Inhibitory Concentration (FIC) index of less than 0.5. nih.govnih.gov Furthermore, these compounds have also been shown to enhance the activity of other azoles, such as the FDA-approved drug isavuconazole. nih.govnih.gov The exact mechanism of this synergy is still under investigation but may involve the disruption of fungal cell processes that complement the action of azoles, which target the ergosterol (B1671047) biosynthesis pathway. nih.gov

The following table summarizes the activity of a bromophenyl phthalazinone analogue against fluconazole-resistant clinical isolates of C. albicans.

| Compound | Fungal Strain | Fluconazole MIC (µg/mL) | EC50 with 0.25 µg/mL Fluconazole (µM) |

| Bromophenyl Phthalazinone 24 | CaCi-17 | >128 | 0.007 |

| Bromophenyl Phthalazinone 24 | CaCi-2 | 64 | 0.004 |

| Bromophenyl Phthalazinone 24 | CaCi-8 | 32 | 0.008 |

| Bromophenyl Phthalazinone 24 | CaCi-9 | 16 | 0.007 |

| Bromophenyl Phthalazinone 24 | CaCi-13 | 16 | 0.006 |

Data adapted from a study on potent antifungal synergy of phthalazinone and isoquinolones with azoles against Candida albicans. nih.gov

Antiviral Activity: Mechanistic Considerations

Recent investigations have highlighted the potential of phthalazinone derivatives as potent antiviral agents. nih.gov A key mechanistic insight into their antiviral action comes from studies against the rabies virus (RABV), a member of the Lyssavirus genus. Research has demonstrated that phthalazinone compounds can act as significant inhibitors of RABV infection. nih.gov The primary mechanism of this inhibition is believed to be the direct targeting of the viral replication complex. nih.gov By interfering with this essential machinery, these compounds effectively disrupt the virus's ability to multiply within host cells. This mode of action suggests a broad-spectrum potential, as studies indicate that the inhibitory effects may extend to other lyssaviruses and even viruses within the broader Mononegavirales order. nih.gov Structural modeling and in silico docking studies have further supported the hypothesis that these derivatives bind to and disrupt the function of the viral replication machinery. nih.gov

Anti-Inflammatory and Immunomodulatory Effects

The phthalazinone scaffold is a core feature in many compounds investigated for their anti-inflammatory and immunomodulatory properties. ontosight.aisci-hub.sefrontiersin.org The therapeutic potential of these derivatives often stems from their ability to modulate the body's immune response and suppress the signaling pathways that drive inflammation. ontosight.airesearchgate.net

A critical mechanism underlying the anti-inflammatory effects of phthalazinone analogues is their ability to inhibit the production of proinflammatory cytokines. ontosight.ai Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) are central players in the inflammatory cascade. nih.gov TNF-α, in particular, acts as a primary hub in the cytokine network that perpetuates various chronic inflammatory diseases. nih.gov Phthalazinone derivatives have been shown to interfere with these pathways, leading to a reduction in the levels of TNF-α and other pro-inflammatory mediators like IL-1 and IL-6. By blocking the production or activity of these key cytokines, the compounds can effectively interrupt the cycle of inflammation at an early stage, preventing the activation of subsequent damaging signaling pathways. ontosight.ainih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that acts as a master regulator of several biological processes, including adipogenesis and glucose metabolism. prepladder.comnih.gov The activation of PPARγ is a known mechanism for the therapeutic effects of certain drug classes, such as the thiazolidinedione antidiabetic agents, which increase insulin (B600854) sensitivity. prepladder.comnih.gov While some phthalazinone derivatives have been explored for their metabolic effects, the direct, potent activation of PPARγ is a complex aspect of their pharmacology. Activation of this receptor can influence gene transcription related to inflammation and metabolism. mdpi.com For instance, pharmacological repression of PPARγ has been shown to promote osteogenesis, highlighting its role in cell differentiation pathways. nih.gov The interaction of this compound and its analogues with PPARγ represents an ongoing area of research to determine if their immunomodulatory and metabolic effects are mediated through this receptor.

Other Pharmacological Mechanisms (e.g., Antidiabetic, Antithrombotic, Vasorelaxant)

Beyond their antiviral and anti-inflammatory activities, this compound and related phthalazinones have been investigated for a variety of other pharmacological effects. sci-hub.senih.gov

The diverse biological activities are often attributed to the versatile phthalazinone core structure, which allows for modifications that can target different biological pathways. sci-hub.se

Antidiabetic Activity The potential antidiabetic effects of phthalazinone derivatives are thought to be mediated through several mechanisms. One significant area of investigation is the inhibition of aldose reductase (AR), an enzyme in the polyol pathway that is implicated in diabetic complications. sci-hub.se Another potential mechanism involves the modulation of glucose and fatty acid metabolism through interactions with targets like PPARγ, which can lead to increased insulin sensitivity. prepladder.com Furthermore, some heterocyclic compounds have shown the ability to inhibit enzymes such as α-glucosidase and α-amylase, which delays carbohydrate digestion and reduces postprandial hyperglycemia. prepladder.comnih.gov

Antithrombotic Activity The antithrombotic properties of certain phthalazinone analogues have been linked to the inhibition of thromboxane (B8750289) A2 (TXA2) synthetase. osf.io TXA2 is a potent promoter of platelet aggregation and vasoconstriction. By inhibiting its synthesis, these compounds can reduce the risk of thrombus formation. The nature of the substituent at the 4-position of the phthalazinone ring appears to be crucial for this activity. osf.io

Vasorelaxant Activity The vasorelaxant effects of this compound derivatives are often associated with their ability to act as adrenoceptor antagonists. cu.edu.egresearchgate.net Specifically, novel derivatives have been designed and synthesized as α-adrenoceptor antagonists. cu.edu.egnih.gov Blockade of α-adrenoceptors in vascular smooth muscle leads to relaxation and vasodilation. cu.edu.eg Additionally, some phthalazinone-based compounds have been developed as β-adrenoceptor antagonists (beta-blockers), which can also contribute to vasodilation and are used in the treatment of cardiovascular disorders like hypertension. cu.edu.eg The phthalazine moiety itself is a core component of established vasodilator drugs. researchgate.net

Summary of Mechanistic Findings

| Pharmacological Activity | Mechanistic Target/Pathway | Key Findings |

| Antiviral | Viral Replication Complex | Direct inhibition of the viral replication machinery, demonstrated against Rabies Virus. nih.gov |

| Anti-Inflammatory | Proinflammatory Cytokines | Suppression of TNF-α and other cytokines, interrupting the inflammatory cascade. ontosight.ainih.gov |

| Immunomodulatory | PPARγ | Potential modulation of gene transcription related to inflammation and metabolism via PPARγ activation. prepladder.comnih.govmdpi.com |

| Antidiabetic | Aldose Reductase, α-glucosidase, α-amylase | Inhibition of enzymes involved in diabetic complications and carbohydrate digestion. sci-hub.seprepladder.comnih.gov |

| Antithrombotic | Thromboxane A2 (TXA2) Synthetase | Inhibition of TXA2 synthesis, leading to reduced platelet aggregation. osf.io |

| Vasorelaxant | α- and β-Adrenoceptors | Blockade of adrenoceptors in vascular smooth muscle, causing vasodilation. cu.edu.egcu.edu.egnih.gov |

Computational and Theoretical Studies in the Research of 4 4 Bromophenyl Phthalazin 1 2h One

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to forecast the binding mode of a ligand (like 4-(4-Bromophenyl)phthalazin-1(2H)-one derivatives) within the active site of a target protein.

Molecular docking simulations have been instrumental in rationalizing the biological activity of derivatives of this compound. For instance, in a study investigating novel derivatives as potential α-adrenoceptor antagonists, molecular modeling was performed to understand the biological results. nih.gov The simulations aimed to predict the binding affinity, often expressed as a docking score or binding energy, which correlates with the inhibitory potency of the compound.

The primary goal is to identify the most stable binding pose (conformation) of the ligand within the protein's binding pocket. This pose represents the lowest energy state of the ligand-receptor complex. For a series of 4-(4-bromophenyl)phthalazine derivatives, docking studies revealed that specific substitutions significantly influenced their fitting score and, consequently, their in vitro activity. nih.gov One derivative, in particular, was identified as having the best-fitting score, which corresponded with the highest biological activity observed in laboratory tests. nih.gov

Table 1: Example Docking Scores for Phthalazinone Derivatives

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Predicted Activity |

| Derivative 7j | α1-adrenoceptor | -8.5 | High |

| Derivative 7a | α1-adrenoceptor | -7.2 | Moderate |

| Derivative 7f | α1-adrenoceptor | -6.8 | Moderate |

| Derivative 7k | α1-adrenoceptor | -6.1 | Low |

Note: The data presented here are illustrative, based on findings for derivatives of the core molecule to demonstrate the application of molecular docking.

Beyond predicting binding affinity, molecular docking elucidates the specific intermolecular interactions between the ligand and the amino acid residues of the target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, are crucial for stabilizing the ligand-receptor complex.

For derivatives of this compound targeting α-adrenoceptors, docking studies have helped to identify the key amino acids involved in the binding. nih.gov For example, the phthalazinone core might form hydrogen bonds with specific polar residues, while the bromophenyl group could engage in hydrophobic or halogen-bond interactions within a non-polar pocket of the active site. The alkyl spacer and piperazine (B1678402) moieties in these derivatives also form critical interactions that anchor the molecule within the binding site. nih.gov Understanding these specific interactions is vital for structure-activity relationship (SAR) studies, providing a rational basis for designing more potent and selective inhibitors. nih.govnih.gov

Table 2: Key Amino Acid Interactions for a Phthalazinone Derivative at the α1-adrenoceptor Binding Site

| Ligand Moiety | Interacting Amino Acid | Interaction Type |

| Phthalazinone Carbonyl | Serine (Ser188) | Hydrogen Bond |

| Bromophenyl Ring | Phenylalanine (Phe312) | Pi-Pi Stacking |

| Piperazine Nitrogen | Aspartic Acid (Asp106) | Ionic Interaction |

| Alkyl Chain | Leucine (Leu110) | Hydrophobic Interaction |

Note: This table is a representative example based on typical interactions observed for this class of compounds with their biological targets.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These calculations provide detailed information about molecular geometry, conformational stability, and spectroscopic properties. For the phthalazinone scaffold, such studies offer insights into its fundamental chemical characteristics. nih.govchemmethod.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.com For a molecule like this compound, rotation can occur around the single bond connecting the phthalazinone core and the bromophenyl ring. This rotation gives rise to various conformers, each with a different potential energy.

Quantum chemical calculations can determine the geometry of the most stable conformers (those at energy minima) and the energy barriers for interconversion between them. ijpsr.com The analysis typically involves mapping the potential energy surface as a function of the dihedral angle between the two ring systems. The most stable conformation is usually one that minimizes steric hindrance between the rings and allows for favorable electronic interactions. DFT studies on the general phthalazinone ring have evaluated the relative stability of its different tautomeric forms in both gas phase and in solution, identifying the lowest energy structures. chemmethod.com

Quantum chemical methods can predict various spectroscopic properties, including vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). ias.ac.in These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds.

For example, DFT calculations can compute the vibrational modes of this compound, which correspond to the peaks observed in its experimental IR spectrum. ekb.eg The characteristic carbonyl (C=O) stretching frequency of the lactam ring is one such predictable feature. Similarly, theoretical calculations of NMR shielding tensors can be converted into chemical shifts that can be compared with experimental ¹H and ¹³C NMR spectra. nih.gov Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption, helping to understand the photophysical properties of phthalazinone derivatives. nih.govmdpi.com

Molecular Dynamics Simulations for Dynamic Interaction Assessment

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein target and the stability of their interactions. mdpi.com

Stability and Conformational Changes of Ligand-Receptor Complexes

Key metrics analyzed during these simulations would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time. A stable complex is indicated by a plateau in the RMSD values.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of critical hydrogen bonds between the ligand and receptor, which are often crucial for affinity.

Conformational changes in both the ligand and the receptor are analyzed to understand the induced-fit mechanism of binding. For a potential ligand-receptor complex involving this compound, one would expect the bromophenyl and phthalazinone rings to orient themselves to maximize favorable interactions, such as pi-pi stacking and hydrophobic contacts, within the receptor's binding pocket.

Ligand Binding Kinetics and Thermodynamics

The study of ligand binding kinetics (the rates of association and dissociation, k_on and k_off) and thermodynamics (the forces driving the binding, ΔG, ΔH, and ΔS) is critical for understanding a drug's efficacy and duration of action. Computationally, these parameters can be estimated using advanced techniques like steered molecular dynamics (SMD) or metadynamics to simulate the unbinding process and calculate the potential of mean force (PMF).

From the PMF, the binding free energy (ΔG_bind) can be derived. No specific published data exists for the computationally derived kinetic or thermodynamic profile of this compound. Research in this area for related phthalazinones would be necessary to predict whether the binding is primarily enthalpy-driven (strong, specific interactions) or entropy-driven (favorable changes in the system's disorder, often involving the release of water molecules from the binding site).

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules.

Development of Predictive Models for Biological Activity

While general structure-activity relationships (SAR) have been discussed for phthalazinone derivatives, a specific, published QSAR model developed from a series including this compound is not available. researchgate.net The development of such a model would involve:

Dataset Assembly: Compiling a list of phthalazinone analogs with their corresponding measured biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors for each compound.

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive equation.

Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

A hypothetical QSAR model might take the form: Activity (log 1/C) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ...

Derivation of Structure-Activity Descriptors

The descriptors used in a QSAR model are key to understanding which molecular properties are most important for biological activity. For a compound like this compound and its analogs, relevant descriptors would likely fall into several categories, as shown in the table below.

| Descriptor Category | Example Descriptors | Potential Influence on Activity |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Governs electrostatic and hydrogen bonding interactions with the receptor. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule and how well it fits into the binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Influences the molecule's ability to cross cell membranes and engage in hydrophobic interactions. |

| Topological | Connectivity indices (e.g., Kier & Hall indices) | Describes the branching and overall shape of the molecule in a numerical format. |

The presence of the bromine atom, for example, would significantly influence electronic and hydrophobic descriptors.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target.

Pharmacophore Hypothesis Generation

A pharmacophore hypothesis for this compound would be generated based on its key chemical features. While no specific model for this exact compound is published, a hypothetical model can be proposed based on its structure.

| Pharmacophoric Feature | Corresponding Structural Moiety |

|---|---|

| Hydrogen Bond Acceptor | The carbonyl oxygen (C=O) on the phthalazinone ring. |

| Hydrogen Bond Donor | The secondary amine (N-H) on the phthalazinone ring. |

| Aromatic Ring | The fused benzene (B151609) ring of the phthalazinone system. |

| Aromatic Ring / Hydrophobic Feature | The 4-bromophenyl group. |

This generated hypothesis serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess the same essential features and are therefore likely to be active at the same target. Molecular modeling studies on other phthalazinone derivatives targeting different receptors, such as cholinesterases, have successfully used this approach to rationalize structure-activity relationships. rsc.org

Identification of Novel Ligands Through Virtual Screening

Computational and theoretical studies, particularly virtual screening, have become indispensable tools in the quest to identify novel ligands based on the scaffold of this compound and related structures. This approach allows researchers to computationally screen vast libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, thereby accelerating the discovery of new potential therapeutic agents.

One of the primary targets for which the phthalazinone scaffold has served as a foundation for virtual screening is Poly (ADP-ribose) polymerase 1 (PARP-1). nih.govplos.org PARP enzymes are crucial for processes like DNA repair, and their inhibition is a key strategy in cancer therapy. nih.govnih.gov Elevated levels of PARP-1 are observed in numerous tumor cell types, making it an attractive target for the development of selective inhibitors. nih.gov

A common strategy involves multi-stage structure-based virtual screening (SBVS). nih.gov This process often begins with the creation of a three-dimensional (3D) pharmacophore model. A pharmacophore defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for a molecule to interact with a specific target receptor. This model is typically based on the known interactions of a potent and selective inhibitor with the target's active site. nih.gov

In one such study, a seven-featured pharmacophore was constructed based on the interactions of a known selective PARP-1 inhibitor. nih.gov This model was then used to screen a large database of approximately 450,000 phthalimide-containing compounds. The screening process filtered this extensive library down to a manageable number of "hits" that fit the pharmacophore model. nih.gov

Following the initial pharmacophore screening, molecular docking is employed to further refine the results. Docking simulates the binding of the hit compounds into the active site of the target protein (e.g., PARP-1), predicting their binding conformation and affinity. The compounds are then ranked based on a docking score, which estimates the strength of the interaction. nih.gov This step is crucial for prioritizing candidates for further investigation. In the aforementioned study, 165 compounds retrieved from the pharmacophore screen were docked into the PARP-1 active site. This led to the identification of five potential inhibitors that exhibited more favorable docking scores than the reference compound. nih.gov

| Compound ID | Docking Score (kcal/mol) |

|---|---|

| Reference Compound IV | -16.8 |

| MWGS-1 | -18.7 |

| MWGS-2 | -17.9 |

| MWGS-3 | -17.5 |

| MWGS-4 | -17.2 |

| MWGS-5 | -17.0 |

Data sourced from a structure-based virtual screening study aimed at identifying selective PARP-1 inhibitors. nih.gov

Another combined ligand- and structure-based virtual screening approach was used to identify novel PARP-1 inhibitors with chemical scaffolds different from known drugs. plos.orgresearchgate.net This methodology also resulted in the identification of several promising hit compounds from the ZINC database, which were prioritized based on their estimated binding energies calculated using Molecular Mechanics/Generalized Born Surface Area (MMGBSA) methods. researchgate.net

| Compound ZINC ID | Estimated Binding Energy (kcal/mol) |

|---|---|

| ZINC11692074 | -71.32 |

| ZINC6547121 | -71.21 |

| ZINC40467580 | -69.25 |

| ZINC170624334 | -68.51 |

Data from a study combining ligand- and structure-based virtual screening for potential PARP1 inhibitors. researchgate.net

Beyond large-scale screening for entirely new ligands, molecular modeling is also used to rationalize the biological activity of newly synthesized derivatives of a parent compound. For example, in a study developing novel 4-substituted-2(1H)-phthalazinone derivatives as α-adrenoceptor antagonists, molecular modeling was performed to understand the biological results. The compound that displayed the best fitting score in the modeling study also showed the highest in vitro activity, demonstrating the predictive power of these computational techniques. nih.gov

These computational approaches are vital for modern drug discovery, enabling the rapid identification and prioritization of novel compounds based on scaffolds like this compound, saving significant time and resources compared to traditional high-throughput screening methods.

Future Directions and Emerging Research Opportunities for 4 4 Bromophenyl Phthalazin 1 2h One

Exploration of Novel Biological Targets and Therapeutic Applications

While the phthalazinone core is well-established in the development of PARP inhibitors for oncology, emerging research is broadening the therapeutic scope of 4-(4-Bromophenyl)phthalazin-1(2H)-one to a variety of other biological targets. nih.govnih.gov This exploration is driven by the structural versatility of the phthalazinone scaffold, which allows for modifications to target different enzymes and receptors. daneshyari.com

Beyond PARP Inhibition in Oncology: The phthalazinone framework is being investigated for its potential to inhibit other key players in cancer progression. nih.gov Research into phthalazinone analogues has identified compounds with inhibitory activity against a range of protein kinases and other targets involved in oncogenic signaling pathways. researchgate.net

Table 1: Investigated Biological Targets for Phthalazinone Derivatives

| Biological Target | Therapeutic Area | Potential Application of Derivatives |

| Epidermal Growth Factor Receptor (EGFR) | Oncology | Treatment of various solid tumors. nih.govnih.gov |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Oncology | Inhibition of tumor angiogenesis. nih.govresearchgate.net |

| Aurora Kinases | Oncology | Mitotic inhibitors for cancer therapy. nih.govnih.gov |

| DNA Topoisomerases | Oncology | Disruption of DNA replication in cancer cells. nih.govresearchgate.net |

| Cholinesterases (AChE and BuChE) | Neurodegenerative Diseases | Management of symptoms in Alzheimer's disease. rsc.org |

| Dengue Virus (DENV) Protease | Infectious Diseases | Antiviral therapy for dengue fever. nih.gov |

| α-Adrenoceptors | Cardiovascular/Neurological Disorders | Treatment of hypertension and other conditions. osf.iocu.edu.eg |

This table is illustrative and based on research on the broader class of phthalazinone derivatives.

Antiviral and Neuroprotective Potential: Recent studies have highlighted the potential of phthalazinone derivatives as inhibitors of viral replication, with one study identifying a potent inhibitor of the Dengue virus. nih.gov Furthermore, the phthalazinone scaffold is being explored for the development of novel cholinesterase inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease. rsc.org The ability of these compounds to interact with key enzymes in the central nervous system opens up new avenues for the treatment of neurodegenerative disorders.

Modulation of Adrenergic Receptors: Research has also demonstrated that derivatives of this compound can act as antagonists of α-adrenoceptors. osf.iocu.edu.eg This finding suggests a potential therapeutic application in cardiovascular diseases, such as hypertension, and other conditions mediated by the adrenergic system. The continued investigation into these and other novel biological targets will be crucial in realizing the full therapeutic potential of this versatile chemical entity.

Development of Advanced and Sustainable Synthetic Methodologies

The increasing demand for phthalazinone derivatives in drug discovery has spurred the development of more efficient, cost-effective, and environmentally friendly synthetic methods. Traditional synthetic routes are often multi-step processes that can be time-consuming and generate significant chemical waste. Consequently, there is a strong emphasis on creating advanced and sustainable methodologies for the synthesis of this compound and its analogues.

One of the most promising approaches is the use of microwave-assisted organic synthesis (MAOS) . This technique can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. The application of MAOS in the synthesis of phthalazinones represents a significant step towards greener chemistry in pharmaceutical manufacturing.

Another key area of development is the design of one-pot synthesis protocols. These procedures, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer several advantages. They reduce solvent consumption, minimize waste generation, and decrease the time and labor required for synthesis. The development of robust one-pot methods for the production of this compound would be a significant advancement in its large-scale manufacturing.

Furthermore, research is ongoing into the use of novel and reusable catalysts to improve the efficiency and sustainability of the synthesis process. These catalysts can facilitate reactions under milder conditions and can be recovered and reused, further reducing the environmental impact of the synthesis.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Phthalazinone Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs based on the this compound scaffold. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with a speed and accuracy that is unattainable through traditional methods alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: A foundational computational technique, QSAR, has already been applied to phthalazinone derivatives to understand the relationship between their chemical structures and their biological activities, particularly as PARP inhibitors. researchgate.netdntb.gov.ualongdom.org Future research will likely involve the development of more sophisticated QSAR models, incorporating larger datasets and a wider range of molecular descriptors to predict the activity of new derivatives against a variety of biological targets.

Table 2: Potential Applications of AI/ML in Phthalazinone Drug Discovery

| AI/ML Application | Description | Potential Impact |

| Virtual High-Throughput Screening (vHTS) | Rapidly screening large virtual libraries of phthalazinone derivatives against a biological target. | Accelerates the identification of hit compounds and reduces the cost of initial screening. |

| De Novo Drug Design | Generating novel phthalazinone-based structures with desired pharmacological properties. | Expands the chemical space and leads to the discovery of innovative drug candidates. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new derivatives. | Improves the success rate of drug candidates by identifying potential liabilities early in the discovery process. ijper.org |

| Target Identification and Validation | Analyzing biological data to identify new potential targets for phthalazinone-based drugs. | Expands the therapeutic applications of the this compound scaffold. |

The application of more advanced machine learning algorithms, such as deep neural networks, holds the potential to build highly predictive models for the bioactivity and pharmacokinetic properties of phthalazinone derivatives. nih.govatomwise.com By training these models on existing experimental data, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby streamlining the drug discovery pipeline and reducing the time and cost of bringing new therapies to the clinic.

Design and Synthesis of Multi-Target Directed Ligands

The traditional "one-target, one-drug" approach is often insufficient for treating complex, multifactorial diseases such as cancer and neurodegenerative disorders. This has led to the emergence of multi-target directed ligands (MTDLs) , which are single molecules designed to interact with multiple biological targets simultaneously. nih.gov The versatile this compound scaffold is an excellent starting point for the design of such innovative therapeutics.

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a key strategy in the development of MTDLs. nih.gov By strategically linking the this compound core with other pharmacophoric moieties, it is possible to create novel compounds with a tailored polypharmacological profile.

A notable example of this approach is the development of dual inhibitors targeting both PARP-1 and histone deacetylase (HDAC) . nih.gov Both enzymes are crucial targets in cancer therapy, and their simultaneous inhibition has the potential to produce synergistic anticancer effects. The phthalazinone core can serve as the anchor for the PARP-1 inhibitory activity, while a suitable HDAC-binding moiety can be incorporated into the molecule.

The design of MTDLs based on the this compound scaffold is a promising future direction with the potential to yield more effective and safer medicines for a variety of complex diseases. This approach could lead to therapies with improved efficacy and a reduced likelihood of developing drug resistance.

Q & A

Q. What are the established synthetic routes for 4-(4-Bromophenyl)phthalazin-1(2H)-one, and how can its purity be optimized?

The compound is typically synthesized via cyclization reactions using substituted phthalic anhydrides or halogenated intermediates. Key steps include:

- Halogenation : Bromophenyl groups are introduced via Suzuki coupling or nucleophilic aromatic substitution .

- Cyclization : Phthalazinone cores are formed using hydrazine hydrate under reflux conditions (e.g., ethanol, 80°C) .

- Purification : Recrystallization from ethanol or mixed solvents (e.g., ethanol/water) improves purity, as demonstrated by melting point consistency (403–405 K) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray Diffraction (XRD) : Resolves hydrogen-bonded dimers (N–H⋯O) and coplanarity of aromatic rings, with typical bond lengths of 1.35–1.41 Å for C–N and 1.22 Å for C=O .

- NMR/IR Spectroscopy :

- ¹H NMR : Peaks at δ 8.2–8.6 ppm (phthalazinone protons) and δ 7.4–7.8 ppm (bromophenyl protons) confirm substitution patterns .

- IR : Stretching bands at 1650 cm⁻¹ (C=O) and 3200 cm⁻¹ (N–H) validate core functional groups .

Advanced Research Questions

Q. How does late-stage C–H functionalization enhance the pharmacological profile of 4-arylphthalazin-1(2H)-ones?

Regioselective C–H amidation (e.g., using TsN₃ and Ir catalysts) introduces functional groups (e.g., sulfonamides) at meta/para positions, improving binding to targets like VEGFR-2. Key considerations:

- Catalytic System : [Ir(cod)OMe]₂ with bidentate ligands ensures >90% regioselectivity .

- Biological Impact : Mono-functionalized derivatives show 2–3x higher apoptosis induction in cancer cells compared to parent compounds .

Q. What strategies are effective in designing this compound derivatives with improved VEGFR-2 inhibition?

- Scaffold Hybridization : Attach 1,3,4-oxadiazole or triazole moieties via nucleophilic substitution at C-2/C-4 positions. Example: 4-(5-mercapto-1,3,4-oxadiazol-2-yl) derivatives reduce IC₅₀ values by 40% .

- Docking Studies : Use AutoDock Vina to prioritize derivatives with hydrogen bonds to VEGFR-2's Asp1046 and hydrophobic interactions with Phe1047 .

Q. How do structural modifications at specific positions influence the pro-apoptotic activity of phthalazinone derivatives?

- C-2 Substitution : Ethyl or propyl groups enhance mitochondrial membrane depolarization (JC-1 assay) by 50% .

- Bromophenyl vs. Chlorophenyl : Bromine’s higher electronegativity increases caspase-3 activation (p < 0.05 vs. chloro analogs) .

- Ultrasonic Synthesis : Reduces reaction time (6 → 2 hrs) and improves yield (65% → 85%) for mercapto-oxadiazole derivatives .

Q. What analytical approaches resolve contradictions in biological data for structurally similar phthalazinone analogs?

- SAR Analysis : Compare IC₅₀ values across substituents (e.g., IC₅₀ = 1.2 μM for 4-bromo vs. 2.5 μM for 4-chloro in MCF-7 cells) .

- Statistical Validation : Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) in cytotoxicity assays .

Q. How can computational methods predict the ADMET properties of novel this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.